molecular formula C13H16BrNO B566781 (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole CAS No. 1291790-28-7

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Cat. No.: B566781
CAS No.: 1291790-28-7
M. Wt: 282.181
InChI Key: CSYTWKXWVGPLIJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a chiral compound featuring a bromophenyl group and a t-butyl group attached to a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole typically involves the reaction of 3-bromobenzaldehyde with t-butylamine and glyoxal in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol to facilitate the formation of the dihydrooxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The dihydrooxazole ring can be reduced to form amino alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include phenol derivatives, amino alcohols, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the t-butyl group provides steric hindrance, influencing the binding affinity and specificity. The dihydrooxazole ring can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: This compound also contains a bromophenyl group but differs in its ester linkage and lack of a dihydrooxazole ring.

    Phenyl boronic acid derivatives: These compounds share the phenyl group but have different functional groups, such as boronic acid, which imparts different reactivity and applications.

Uniqueness

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is unique due to its combination of a bromophenyl group, a t-butyl group, and a dihydrooxazole ring. This unique structure allows for specific interactions with molecular targets and provides distinct reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

(4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYTWKXWVGPLIJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716673
Record name (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291790-28-7
Record name (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.